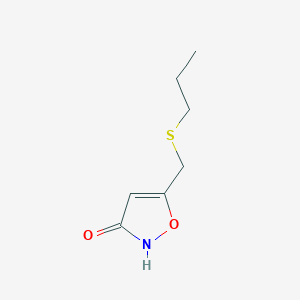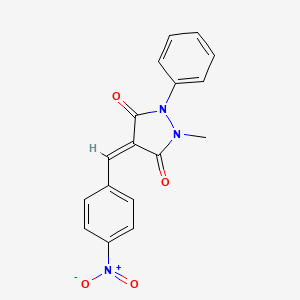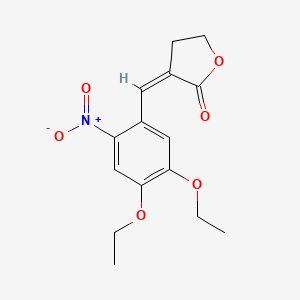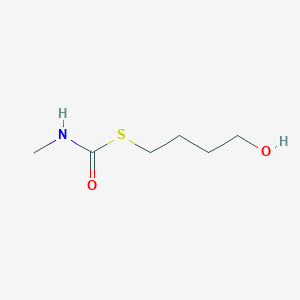
5-((propylthio)methyl)isoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((propylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with a propylthio group. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((propylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Copper(I) iodide or ruthenium(II) chloride
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods focus on eco-friendly and scalable processes.
化学反应分析
Types of Reactions
5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted isoxazoles
科学研究应用
5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.
作用机制
The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxic compound with an isoxazole ring.
Uniqueness
5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
属性
CAS 编号 |
89660-64-0 |
|---|---|
分子式 |
C7H11NO2S |
分子量 |
173.24 g/mol |
IUPAC 名称 |
5-(propylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9) |
InChI 键 |
DUHCALASCKTQRB-UHFFFAOYSA-N |
规范 SMILES |
CCCSCC1=CC(=O)NO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)

![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)

![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)




